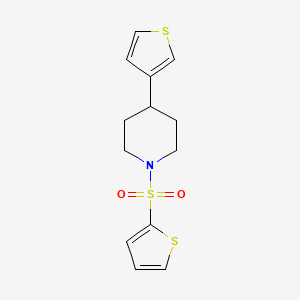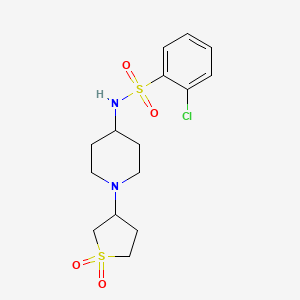![molecular formula C25H25N3O4 B2814390 1-[7-(3,4-Dimethylbenzoyl)[1,3]dioxolo[4,5-g]quinolin-8-yl]piperidine-4-carboxamide CAS No. 887223-52-1](/img/structure/B2814390.png)
1-[7-(3,4-Dimethylbenzoyl)[1,3]dioxolo[4,5-g]quinolin-8-yl]piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[7-(3,4-Dimethylbenzoyl)[1,3]dioxolo[4,5-g]quinolin-8-yl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C25H25N3O4 and its molecular weight is 431.492. The purity is usually 95%.
The exact mass of the compound 1-[7-(3,4-Dimethylbenzoyl)[1,3]dioxolo[4,5-g]quinolin-8-yl]piperidine-4-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-[7-(3,4-Dimethylbenzoyl)[1,3]dioxolo[4,5-g]quinolin-8-yl]piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[7-(3,4-Dimethylbenzoyl)[1,3]dioxolo[4,5-g]quinolin-8-yl]piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
The compound has been studied for its potential as an anticonvulsant agent. Researchers synthesized it using a one-pot three-component reaction, yielding [1,3]dioxolo[4′,5′:6,7]chromeno[2,3-b]pyridines. These analogs were screened for anticonvulsant activity using MES (maximal electroshock seizure) and sc PTZ (pentylenetetrazole) tests. Notably, compound 4h demonstrated significant therapeutic efficacy with minimal toxicity, making it a promising candidate for future neurotherapeutic agents .
Antibacterial Properties
In a related study, derivatives of this compound were tested against representative Gram-positive and Gram-negative bacteria. Two derivatives exhibited minimum inhibitory concentrations against Staphylococcus aureus and Micrococcus luteus. The [1,3]dioxolo[4,5-c]quinoline scaffold, although rare in natural and synthetic compounds, showed potential antibacterial activity .
Fluorescent Dyes
The core structure of [1,3]-dioxolo[4,5-f]benzodioxole (DBD) and its derivatives has been explored for synthesizing novel fluorescent dyes. Starting from commercially available reactants (such as sesamol and 1,2,4,5-tetrachlorobenzene), the core unit can be efficiently prepared. Subsequent functionalization allows for the development of fluorescent dyes with interesting photophysical properties .
Molecular Modeling Studies
Detailed molecular dynamics simulations have been conducted for compound 4h when complexed with the GABA A receptor. These studies revealed stable interactions and favorable thermodynamic behavior, supporting its potential as a ligand for neurotherapeutic targets.
Eigenschaften
IUPAC Name |
1-[7-(3,4-dimethylbenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4/c1-14-3-4-17(9-15(14)2)24(29)19-12-27-20-11-22-21(31-13-32-22)10-18(20)23(19)28-7-5-16(6-8-28)25(26)30/h3-4,9-12,16H,5-8,13H2,1-2H3,(H2,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOUJSGKIHURQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=C(C3=CC4=C(C=C3N=C2)OCO4)N5CCC(CC5)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[7-(3,4-Dimethylbenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-yl]piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-carbamoyl-2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2814309.png)
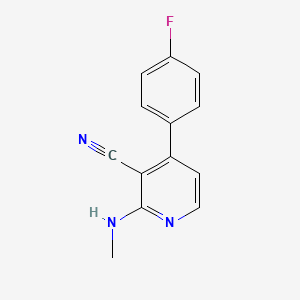

![6-Azaspiro[3.4]octane-6-carboxylic acid, 1,1-dichloro-2-oxo-, 1,1-dimethylethyl ester](/img/structure/B2814312.png)

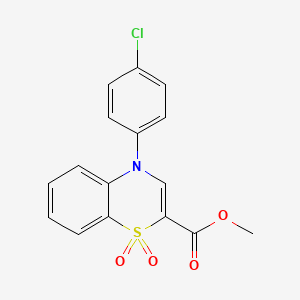

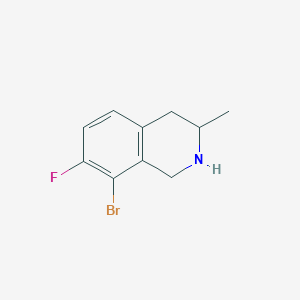
![3-Methyl-1-(4-methylphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2814322.png)
![3-Phenyl-2-azaspiro[3.3]heptan-1-one](/img/structure/B2814324.png)
![4-amino-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-ethoxyphenyl)pyrimidine-5-carboxamide](/img/structure/B2814325.png)
